![molecular formula C10H8ClN3 B1363500 4-(4-Chlorophenyl)pyrimidin-2-amine CAS No. 133256-51-6](/img/structure/B1363500.png)
4-(4-Chlorophenyl)pyrimidin-2-amine
Overview
Description
“4-(4-Chlorophenyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C10H8ClN3 . It is a solid substance and is part of a class of organic compounds known as aminopyrimidines and derivatives .
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenyl)pyrimidin-2-amine” can be represented by the InChI code: 1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Chlorophenyl)pyrimidin-2-amine” are not available, it’s worth noting that substituted pyrimidines have been reported to exhibit various pharmacological effects .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)pyrimidin-2-amine” is a solid substance with a molecular weight of 205.65 . and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Structure
Synthesis of Derivatives : A study by Liu, He, and Ding (2007) described the synthesis of 2-substituted thieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, using a compound structurally related to 4-(4-Chlorophenyl)pyrimidin-2-amine. This research demonstrated the potential for creating a variety of derivatives through an aza-Wittig reaction (Liu, He, & Ding, 2007).
Molecular Structure Analysis : The quantum chemical characterization of hydrogen bonding sites in derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine was performed by Traoré et al. (2017), using methods like HF/6-311+G(d,p) and B3PW91/6-311+G(d,p). This study identified major hydrogen bonding sites in these compounds, providing insights into their molecular interactions (Traoré et al., 2017).
Crystal Structure Elucidation : Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure. The study found that in the crystal, molecules formed inversion dimers through N—H⋯N hydrogen bonds (Repich et al., 2017).
Biological Activities
Anticancer Agents : Rashid et al. (2014) investigated the design and synthesis of new pyrimidine derivatives clubbed with thiazolidin-4-one, starting from a compound similar to 4-(4-Chlorophenyl)pyrimidin-2-amine. These compounds showed potential as anticancer agents (Rashid et al., 2014).
Antibacterial and Antifungal Activities : Thanusu, Kanagarajan, and Gopalakrishnan (2010) synthesized derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine and evaluated their microbiological properties. Some compounds exhibited significant antibacterial activity against pathogens like V. cholerae and S. aureus (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Chemical Applications
Corrosion Inhibition : Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) investigated the use of derivatives of 4-(4-Chlorophenyl)pyrimidin-2-amine as corrosion inhibitors for mild steel in hydrochloric acid solution. They found these compounds to be effective in preventing corrosion, with the efficiency increasing at higher concentrations (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Synthetic Method Development : Zong et al. (2018) reported a novel method for synthesizing N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine, which showed high efficiency and potential for being an environmentally friendly method. This study highlights the possibilities of developing new synthetic pathways for related compounds (Zong et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(4-chlorophenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSUXUZDAATNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363447 | |
Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133256-51-6 | |
Record name | 4-(4-chlorophenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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